molecular formula C12H22N2O2 B3358056 1-(tert-Butoxycarbonyl)-4-allylpiperazine CAS No. 77278-75-2

1-(tert-Butoxycarbonyl)-4-allylpiperazine

Cat. No.: B3358056
CAS No.: 77278-75-2
M. Wt: 226.32 g/mol
InChI Key: PMOKFILPEDLZAP-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-allylpiperazine is an organic compound that features a piperazine ring substituted with an allyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest due to its utility in various chemical reactions and its role in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-4-allylpiperazine can be synthesized through a multi-step processThe Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The allylation can be performed using allyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. This method enhances the yield and purity of the product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-allylpiperazine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The Boc group can be removed under reductive conditions using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The allyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides and alcohols.

    Reduction: Piperazine derivatives without the Boc group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-allylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-allylpiperazine primarily involves its role as a protecting group and a reactive intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form the desired products.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-4-allylpiperazine can be compared with other Boc-protected piperazine derivatives:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.

Properties

IUPAC Name

tert-butyl 4-prop-2-enylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOKFILPEDLZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460924
Record name AG-H-08867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77278-75-2
Record name AG-H-08867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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